Compound Description: RAF709 is a potent, selective, and efficacious B-Raf/C-Raf inhibitor []. It was developed through a hypothesis-driven approach to target KRAS mutant cancers. RAF709 demonstrated good solubility and potent cellular activity, effectively suppressing pMEK and inhibiting the proliferation of KRAS mutant tumor cell lines [].
Compound Description: This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the methyltransferase EZH2 [, , , ]. It shows promising activity against malignant rhabdoid tumors (MRTs) that harbor SMARCB1 deletions []. Preclinical studies demonstrated its ability to induce apoptosis and differentiation specifically in these MRT cells, leading to tumor regression in xenograft models []. This compound's efficacy highlights the potential of targeting EZH2 for treating genetically defined cancers like MRTs [].
Compound Description: VNO is a key oxidative impurity identified during the degradation of Venetoclax, a BCL-2 inhibitor used in treating blood cancers []. VNO forms under oxidative stress conditions and can further rearrange to form another impurity, Venetoclax hydroxylamine impurity (VHA) []. The identification and characterization of VNO are crucial for ensuring the quality and safety of Venetoclax API and tablet formulations [].
Compound Description: M30 is a significant metabolite of Venetoclax, a Bcl-2 inhibitor, identified in human feces []. It is formed through the nitro reduction of Venetoclax, likely facilitated by gut bacteria []. Approximately 13% of the administered dose of Venetoclax is recovered as M30, making it an important component in understanding the drug's metabolic profile [].
Compound Description: M27 is a major human metabolite of Venetoclax, formed through a CYP3A4-mediated oxidation followed by cyclization []. Despite being a prominent metabolite in humans, M27 shows lower plasma concentrations in preclinical species []. Although structurally different from Venetoclax, M27 is not expected to exhibit significant on- or off-target pharmacological activities [].
Compound Description: PF-4778574 is a novel AMPAR positive allosteric modulator (potentiator) investigated for its potential in treating cognitive impairments associated with schizophrenia []. It exhibits a high permeability and acts as a non-P-glycoprotein substrate []. While PF-4778574 shows promise in enhancing cognition, careful dose control is crucial due to its potential for excitotoxicity stemming from AMPAR overstimulation []. Studies reveal a single-dose-based therapeutic index (TI) of 8- to 16-fold, with self-limiting tremor identified as a monitorable clinical adverse event [].
Compound Description: This compound represents a new class of dipeptide synthons []. It can react with carboxylic acids and thioacids, making it a versatile building block for peptide synthesis. Its utility was demonstrated by successfully synthesizing a nonapeptide analog of the antibiotic Trichovirin I 1B [].
Compound Description: WIN55212-2 is classified as an aminoalkylindole and is recognized as a moderate efficacy agonist for CB2 cannabinoid receptors, demonstrating a bias towards G-protein coupling over arrestin recruitment []. It exhibits a distinct functional selectivity profile compared to other CB2 ligands, making it a valuable tool for investigating the therapeutic potential of CB2 receptor modulation [].
N5-Hydroxy-2-methylarginine and N5-Hydroxy-2-methylornithine
Compound Description: N5-Hydroxy-2-methylarginine and N5-Hydroxy-2-methylornithine are synthetic compounds designed to study the structure and activity of naturally occurring antimetabolites produced by microorganisms []. These antimetabolites often interfere with essential metabolic processes in other organisms and can have diverse biological activities [].
Compound Description: This compound is one of the unusual alkaloids isolated from the culture broth of Fusarium incarnatum (HKI0504), an endophytic fungus found in the mangrove plant Aegiceras corniculatum []. It exhibits weak cytotoxic activity against the HeLa human cell line, indicating its potential as a lead compound for developing anticancer agents [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.